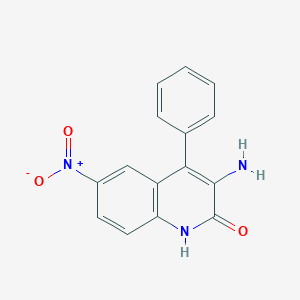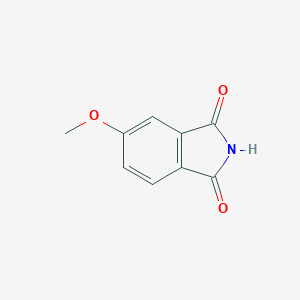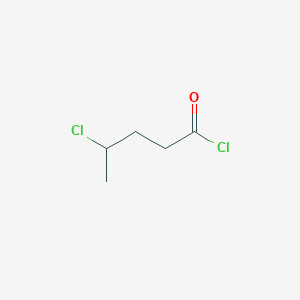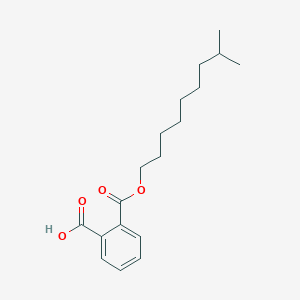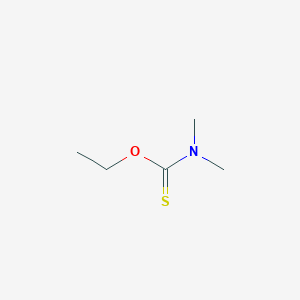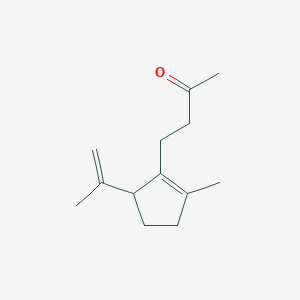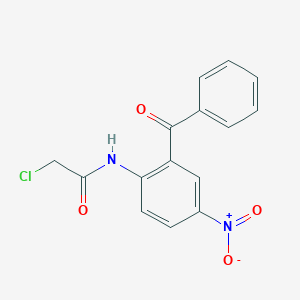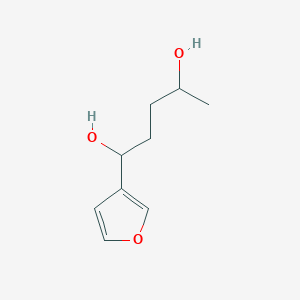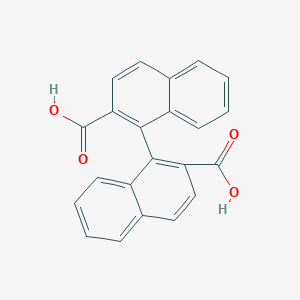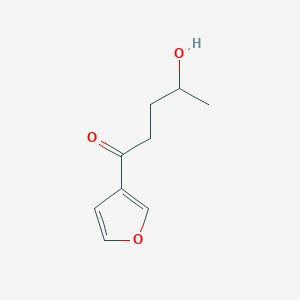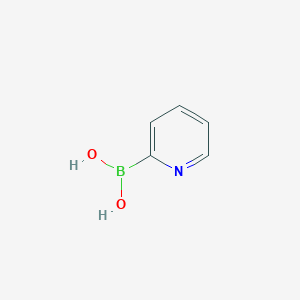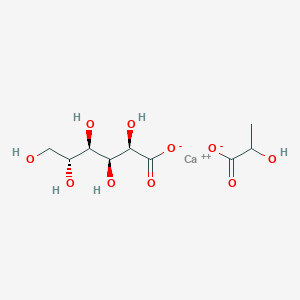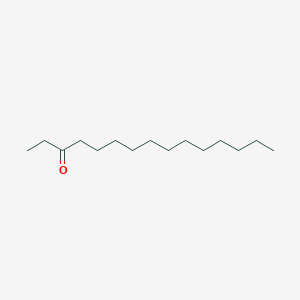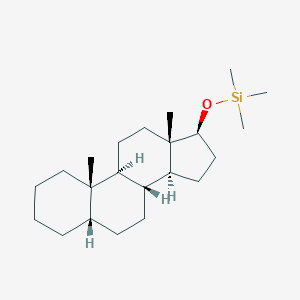
5beta-Androstane, 17beta-(trimethylsiloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5beta-Androstane, 17beta-(trimethylsiloxy)- is a synthetic steroid that has been widely used in scientific research for its various biochemical and physiological effects. This compound is a derivative of testosterone and has been synthesized through various methods to be used in laboratory experiments.
Wirkmechanismus
The mechanism of action of 5beta-Androstane, 17beta-(trimethylsiloxy)- is similar to that of testosterone. It binds to androgen receptors in the body, leading to the activation of various signaling pathways. This activation leads to the expression of various genes, resulting in the various biochemical and physiological effects of the compound.
Biochemische Und Physiologische Effekte
5beta-Androstane, 17beta-(trimethylsiloxy)- has various biochemical and physiological effects on the body. It has been shown to increase muscle mass and strength, as well as bone density. It also has a positive effect on libido and sexual function. Additionally, it has been shown to have a protective effect on the brain, reducing the risk of Alzheimer's disease and other neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5beta-Androstane, 17beta-(trimethylsiloxy)- in lab experiments is its ability to bind to androgen receptors with high affinity. This makes it a useful tool for studying the effects of androgens on the body. However, one of the limitations of using this compound is its relatively short half-life, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are many future directions for research involving 5beta-Androstane, 17beta-(trimethylsiloxy)-. One area of research is the development of new synthetic steroids that have improved pharmacological properties. Additionally, this compound could be used to study the effects of androgens on various diseases such as osteoporosis and hypogonadism. Finally, further research could be conducted to explore the potential of this compound as a therapeutic agent for various diseases.
Conclusion
In conclusion, 5beta-Androstane, 17beta-(trimethylsiloxy)- is a synthetic steroid that has been widely used in scientific research for its various biochemical and physiological effects. It has been synthesized through various methods and has been used to study the effects of testosterone on the body, as well as its role in various diseases. This compound has various advantages and limitations for lab experiments, and there are many future directions for research involving this compound.
Synthesemethoden
The synthesis of 5beta-Androstane, 17beta-(trimethylsiloxy)- can be achieved through various methods. One of the most commonly used methods involves the reaction of testosterone with trimethylsilyl chloride in the presence of a base such as pyridine. This reaction leads to the formation of 5beta-Androstane, 17beta-(trimethylsiloxy)- with a yield of approximately 70%.
Wissenschaftliche Forschungsanwendungen
5beta-Androstane, 17beta-(trimethylsiloxy)- has been widely used in scientific research for its various biochemical and physiological effects. This compound has been used to study the effects of testosterone on the body, as well as its role in various diseases such as prostate cancer and hypogonadism. It has also been used to study the effects of androgens on the brain and behavior.
Eigenschaften
CAS-Nummer |
18899-47-3 |
|---|---|
Produktname |
5beta-Androstane, 17beta-(trimethylsiloxy)- |
Molekularformel |
C22H40OSi |
Molekulargewicht |
348.6 g/mol |
IUPAC-Name |
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C22H40OSi/c1-21-14-7-6-8-16(21)9-10-17-18-11-12-20(23-24(3,4)5)22(18,2)15-13-19(17)21/h16-20H,6-15H2,1-5H3/t16-,17-,18-,19-,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
MKAPYQMOCINFKH-CPDXTSBQSA-N |
Isomerische SMILES |
C[C@]12CCCC[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O[Si](C)(C)C)C |
SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4O[Si](C)(C)C)C |
Kanonische SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4O[Si](C)(C)C)C |
Synonyme |
17β-(Trimethylsiloxy)-5β-androstane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



